N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their diverse applications in various fields such as organic electronics, photonics, and medicinal chemistry. The unique structure of this compound, which includes a thiophene ring, a cyclopentyl group, and a sulfonamide moiety, contributes to its distinctive chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This can be achieved by cyclization reactions involving appropriate precursors such as o-phenylenediamine and sulfur sources.
Introduction of the thiophene ring: This step often involves coupling reactions such as Suzuki or Stille coupling, where a thiophene boronic acid or stannane is reacted with a halogenated benzo[c][1,2,5]thiadiazole derivative.
Attachment of the cyclopentyl group: This can be done through alkylation reactions, where a cyclopentyl halide is reacted with the thiophene-substituted benzo[c][1,2,5]thiadiazole.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenated derivatives can be used in the presence of catalysts like palladium for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.
Scientific Research Applications
N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has several applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Photonics: Employed in the development of fluorescent sensors and photodetectors due to its unique photophysical properties.
Medicinal Chemistry: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide depends on its application. In organic electronics, its function is primarily based on its ability to transport charge and absorb/emission light. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole: Similar structure but lacks the cyclopentyl and sulfonamide groups.
Benzo[c][1,2,5]thiadiazole derivatives: Various derivatives with different substituents on the aromatic rings.
Uniqueness
N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to the presence of the cyclopentyl and sulfonamide groups, which can significantly influence its chemical reactivity, physical properties, and biological activity. These groups can enhance its solubility, stability, and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S3/c19-23(20,12-6-3-5-11-14(12)17-22-16-11)18-15(8-1-2-9-15)13-7-4-10-21-13/h3-7,10,18H,1-2,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAMCNVSRDEPHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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